molecular formula C5H6N4 B13728257 7H-Imidazo[1,5-A]imidazol-2-amine CAS No. 344330-36-5

7H-Imidazo[1,5-A]imidazol-2-amine

Cat. No.: B13728257
CAS No.: 344330-36-5
M. Wt: 122.13 g/mol
InChI Key: QORKUDNWXBVIJS-UHFFFAOYSA-N
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Description

7H-Imidazo[1,5-A]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Imidazo[1,5-A]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,2-diaminobenzene with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7H-Imidazo[1,5-A]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

7H-Imidazo[1,5-A]imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7H-Imidazo[1,5-A]imidazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, such as signal transduction, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: 7H-Imidazo[1,5-A]imidazol-2-amine stands out due to its unique structure, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its versatility makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

344330-36-5

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

7H-imidazo[1,2-c]imidazol-2-amine

InChI

InChI=1S/C5H6N4/c6-4-2-9-3-7-1-5(9)8-4/h2-3H,1,6H2

InChI Key

QORKUDNWXBVIJS-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=CN2C=N1)N

Origin of Product

United States

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